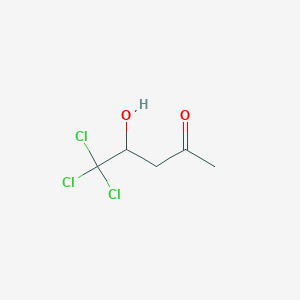
5,5,5-Trichloro-4-hydroxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trichloro-4-hydroxypentan-2-one, also known as TCHP, is an organic compound that is widely used in scientific research. It is a halogenated ketone that is commonly used as a reagent in organic synthesis. TCHP is a highly reactive compound that can be used to introduce a hydroxyl group into a molecule.
Mécanisme D'action
The mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one is not well understood. However, it is believed that 5,5,5-Trichloro-4-hydroxypentan-2-one reacts with nucleophiles, such as alcohols and amines, to form stable adducts. This reaction can be useful in the development of new drugs and other chemical compounds.
Effets Biochimiques Et Physiologiques
5,5,5-Trichloro-4-hydroxypentan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with a variety of nucleophiles. This reactivity can be both an advantage and a limitation in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,5,5-Trichloro-4-hydroxypentan-2-one in lab experiments include its high reactivity and its ability to introduce a hydroxyl group into a molecule. However, the limitations of using 5,5,5-Trichloro-4-hydroxypentan-2-one include its potential toxicity and its high reactivity, which can make it difficult to control reactions.
Orientations Futures
There are many future directions for the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in scientific research. One potential direction is the development of new drugs and other chemical compounds that incorporate 5,5,5-Trichloro-4-hydroxypentan-2-one as a key component. Another potential direction is the use of 5,5,5-Trichloro-4-hydroxypentan-2-one in the synthesis of natural products, such as steroids and terpenoids. Additionally, further research is needed to better understand the mechanism of action of 5,5,5-Trichloro-4-hydroxypentan-2-one and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 5,5,5-Trichloro-4-hydroxypentan-2-one involves the reaction of 1,3-dichloroacetone with sodium hydroxide and hydrogen peroxide. This reaction produces 5,5,5-Trichloro-4-hydroxypentan-2-one as a white crystalline solid with a melting point of 64-66°C.
Applications De Recherche Scientifique
5,5,5-Trichloro-4-hydroxypentan-2-one is commonly used in scientific research as a reagent in organic synthesis. It is used to introduce a hydroxyl group into a molecule, which can be useful in the development of new drugs and other chemical compounds. 5,5,5-Trichloro-4-hydroxypentan-2-one has also been used in the synthesis of a variety of natural products, including steroids and terpenoids.
Propriétés
Numéro CAS |
1552-33-6 |
|---|---|
Nom du produit |
5,5,5-Trichloro-4-hydroxypentan-2-one |
Formule moléculaire |
C5H7Cl3O2 |
Poids moléculaire |
205.46 g/mol |
Nom IUPAC |
5,5,5-trichloro-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H7Cl3O2/c1-3(9)2-4(10)5(6,7)8/h4,10H,2H2,1H3 |
Clé InChI |
HWXDMAWAKHEIDB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C(Cl)(Cl)Cl)O |
SMILES canonique |
CC(=O)CC(C(Cl)(Cl)Cl)O |
Autres numéros CAS |
1552-33-6 |
Synonymes |
5,5,5-TRICHLORO-4-HYDROXYPENTAN-2-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
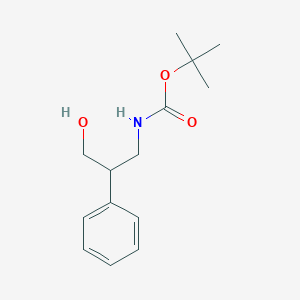
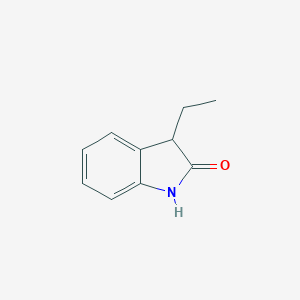
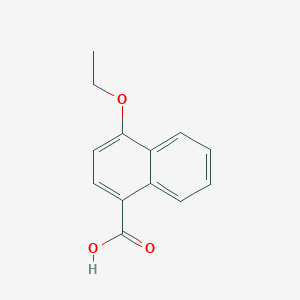

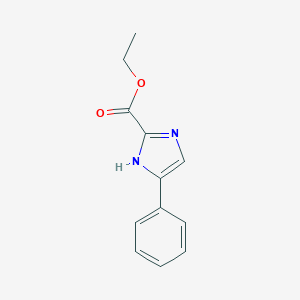
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
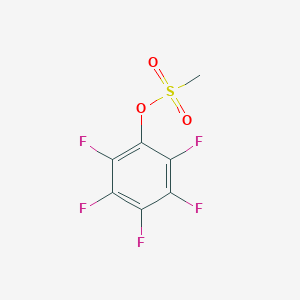
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
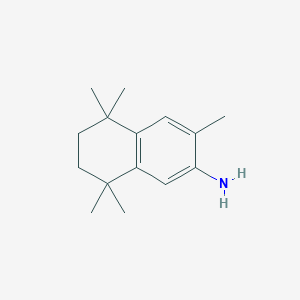
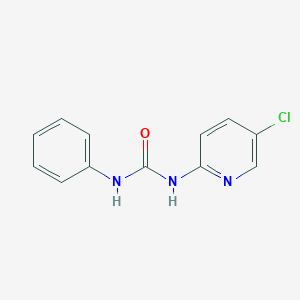

![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)